7-Amino-4-methylquinolin-2(1H)-one

Catalog No.
S570861
CAS No.
19840-99-4
M.F
C10H10N2O
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-4-methylquinolin-2(1H)-one

CAS Number

19840-99-4

Product Name

7-Amino-4-methylquinolin-2(1H)-one

IUPAC Name

7-amino-4-methyl-1H-quinolin-2-one

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3,(H,12,13)

InChI Key

MJXYFLJHTUSJGU-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)N

Synonyms

7-Amino-4-methyl-2(1H)-quinolinone; 7-Amino-4-methyl-carbostyril; 2-Hydroxy-4-methyl-7-aminoquinoline; 4-Methyl-7-aminocarbostyril; 7-Amino-2-hydroxy-4-methylquinoline; Carbostyryl 7;

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)N

7-Amino-4-methylquinolin-2(1H)-one, also known as Carbostyril 124, is a heterocyclic compound belonging to the quinoline family. Its molecular formula is C10H10N2O, and it has a molecular weight of approximately 174.20 g/mol. The compound features an amino group at the seventh position and a methyl group at the fourth position of the quinoline ring system, contributing to its unique chemical properties and biological activities. It appears as an off-white to light beige solid, with a density of about 1.2 g/cm³ and a boiling point of approximately 417.6 °C at 760 mmHg .

Typical for aminoquinolines. These include:

  • Substitution Reactions: The amino group can undergo electrophilic substitution, allowing for further functionalization of the quinoline ring.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other derivatives.
  • Reduction Reactions: The nitrogens in the quinoline structure can be reduced to form amines or other nitrogen-containing compounds.

These reactions are significant for synthesizing derivatives with enhanced biological properties or different functionalities .

7-Amino-4-methylquinolin-2(1H)-one exhibits notable biological activities, including:

  • Antiviral Properties: It has shown effectiveness against various viral infections, suggesting potential as an antiviral agent.
  • Antimicrobial Activity: The compound demonstrates activity against several bacterial strains, indicating its potential use in treating infections.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, which can be valuable in drug development targeting metabolic pathways .

The synthesis of 7-Amino-4-methylquinolin-2(1H)-one typically involves:

  • Starting Materials: Commonly synthesized from 4-methylquinoline via nucleophilic substitution.
  • Reagents: Use of reagents such as ammonia or amines to introduce the amino group.
  • Conditions: Often carried out under reflux conditions in organic solvents like ethanol or methanol.

Alternative synthetic routes may involve cyclization reactions that incorporate both the methyl and amino functionalities into the quinoline framework .

7-Amino-4-methylquinolin-2(1H)-one finds applications in various fields:

  • Pharmaceuticals: Used in drug development for its antiviral and antimicrobial properties.
  • Chemical Research: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biological Studies: Utilized in research to understand enzyme mechanisms and interactions with biological targets .

Studies on the interactions of 7-Amino-4-methylquinolin-2(1H)-one with biological systems have revealed:

  • Binding Affinity: Investigations into its binding with specific receptors or enzymes indicate potential therapeutic applications.
  • Synergistic Effects: Research has shown that it may work synergistically with other compounds to enhance efficacy against pathogens or disease processes.

These studies are crucial for understanding how this compound can be effectively utilized in medical applications .

Several compounds share structural similarities with 7-Amino-4-methylquinolin-2(1H)-one, including:

Compound NameStructural FeaturesUnique Characteristics
6-AminoquinolineAmino group at position sixExhibits different biological activity
8-AminoquinolineAmino group at position eightKnown for anticancer properties
4-MethylquinolineMethyl group at position fourLacks amino functionality
7-HydroxyquinolineHydroxy group instead of aminoDifferent solubility and reactivity

The uniqueness of 7-Amino-4-methylquinolin-2(1H)-one lies in its specific arrangement of functional groups, which imparts distinct biological activities not observed in its analogs. Its combination of an amino group and a methyl substituent allows for unique interactions within biological systems, making it a valuable compound in medicinal chemistry .

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

174.079312947 g/mol

Monoisotopic Mass

174.079312947 g/mol

Heavy Atom Count

13

UNII

9VW18ABA26

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19840-99-4

Wikipedia

7-amino-4-methylcarbostyril

General Manufacturing Information

2(1H)-Quinolinone, 7-amino-4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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